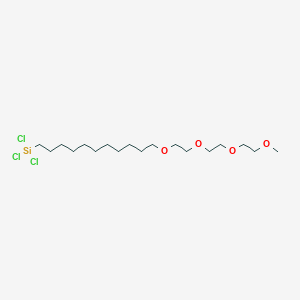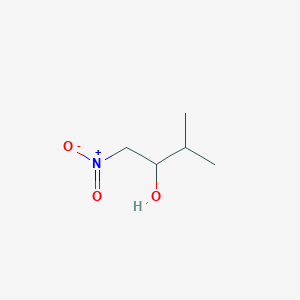
3-Methyl-1-nitrobutan-2-ol
Descripción general
Descripción
3-Methyl-1-nitrobutan-2-ol is a chemical compound that belongs to the family of nitroalcohols. It is used in various scientific research applications due to its unique chemical properties. The compound is synthesized through a specific method, and its mechanism of action is well-understood.
Aplicaciones Científicas De Investigación
Ion Chemistry in Mass Spectrometry
A study by Dryahina et al. (2004) explored the ion chemistry of H3O+, NO+, and O2+ ions with various nitroalkanes, including 1-nitrobutane and 2-methyl-2-nitropropane. This research is significant for advancing the analysis of such compounds in air using selected ion flow tube mass spectrometry (SIFT–MS), which has applications in monitoring industrial solvents and agricultural agents that pose health hazards (Dryahina, Polášek, & Španěl, 2004).
Enantiomerization in Organic Chemistry
Gasparrini et al. (2003) conducted a study on the kinetics of reversible enantiomer interconversion of various nitroketones, including 3-nitrobutan-2-one. This research is essential for understanding the enolization processes in organic chemistry, particularly the impact of an alpha-nitro-substituent on the rate of enolization of simple ketones (Gasparrini, Pierini, Villani, De Maria, Fontana, & Ballini, 2003).
Catalytic Synthesis
Nitro Compounds in Mutagenicity Studies
Conaway et al. (1991) evaluated various nitroalkanes, including 2-nitrobutane, in the Ames Salmonella assay. This study is significant for understanding the mutagenic properties of nitro compounds, which is crucial for assessing the potential health risks of these substances (Conaway, Hussain, Way, & Fiala, 1991).
Thermal Decomposition Kinetics
Serrano et al. (2008) carried out a theoretical study on the thermal decomposition kinetics of various tert-nitroalkanes, including 2-methyl-2-nitrobutane. This research aids in understanding the decomposition mechanisms of nitroalkanes, which is relevant in the fields of chemical engineering and material science (Serrano, Loroño, Córdova, & Chuchani, 2008).
Propiedades
IUPAC Name |
3-methyl-1-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQHXTUICAYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2224-38-6 | |
| Record name | NSC17684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



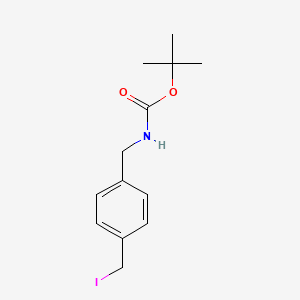

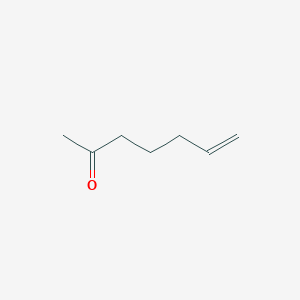
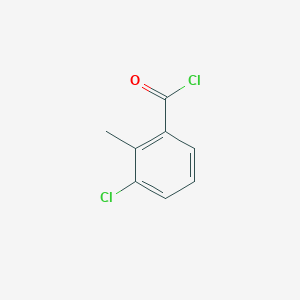
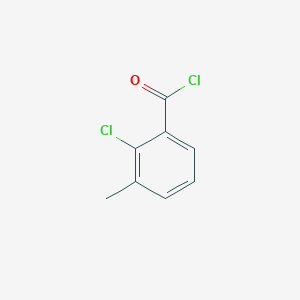

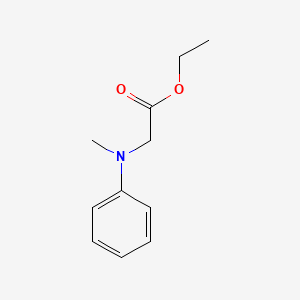

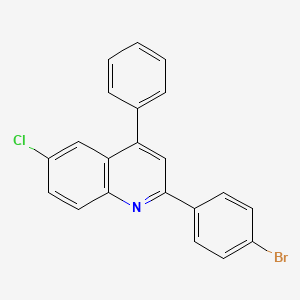
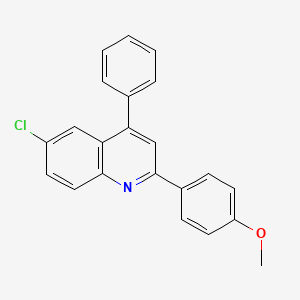
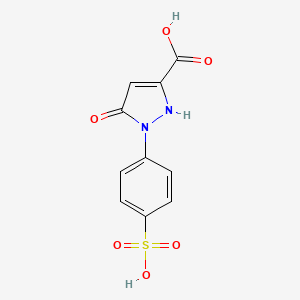
![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
